5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione

Multi-target antidiabetic DPP-4 inhibition Scaffold retention

5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione (synonyms: NSC 31206, 5-vanillylidene-2,4-thiazolidinedione, CHEMBL232380; CAS 24044-50-6) is a benzylidene-thiazolidinedione (TZD) derivative with molecular formula C₁₁H₉NO₄S and molecular weight 251.26 g/mol. The compound features a vanillin-derived benzylidene moiety condensed with the TZD heterocycle via a Knoevenagel linkage.

Molecular Formula C11H9NO4S
Molecular Weight 251.26 g/mol
Cat. No. B7772998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione
Molecular FormulaC11H9NO4S
Molecular Weight251.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
InChIInChI=1S/C11H9NO4S/c1-16-8-4-6(2-3-7(8)13)5-9-10(14)12-11(15)17-9/h2-5,13H,1H3,(H,12,14,15)/b9-5+
InChIKeyKAICHBSRWFIESE-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione (CAS 24044-50-6): Core Scaffold Identification for Procurement and Screening


5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione (synonyms: NSC 31206, 5-vanillylidene-2,4-thiazolidinedione, CHEMBL232380; CAS 24044-50-6) is a benzylidene-thiazolidinedione (TZD) derivative with molecular formula C₁₁H₉NO₄S and molecular weight 251.26 g/mol . The compound features a vanillin-derived benzylidene moiety condensed with the TZD heterocycle via a Knoevenagel linkage . It serves as the unsubstituted core scaffold for a series of N-functionalized multi-target antidiabetic agents, wherein the 4-hydroxy-3-methoxy substitution pattern on the phenyl ring is retained as an invariant pharmacophoric element across multiple lead optimization campaigns [1]. The compound is listed as a bioactive small molecule in the NCI/DTP screening collection (NSC 31206) and is commercially available at ≥95% purity from multiple vendors for research use .

Why 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione Cannot Be Replaced by Other Benzylidene-TZD Positional Isomers


The 4-hydroxy-3-methoxy substitution pattern on the benzylidene ring of this compound is not interchangeable with its positional isomers or other benzylidene-TZD analogs. In the multi-target antidiabetic series reported by Shah et al. (2023), the 5-(4-hydroxy-3-methoxybenzylidene)-TZD core was deliberately kept unchanged throughout SAR optimization because it provided the optimal balance of interactions across four distinct enzymatic targets (DPP-4, PTP-1B, α-glucosidase, and α-amylase) [1]. The closely related positional isomer (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (Compound 6 in US 9,216,148 B2) displays a markedly different tyrosinase inhibition profile (IC₅₀ = 9.87 μM vs. kojic acid IC₅₀ = 24.72 μM) compared to the 4-hydroxy-3-methoxy isomer [2]. Furthermore, the des-methoxy analog (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione exhibits reduced tyrosinase potency (IC₅₀ = 13.36 μM) relative to the methoxy-bearing isomers, underscoring the functional importance of the methoxy substituent position [2]. Substitution at the N3 position of the TZD ring (as in Z-HMMTD) further differentiates the pharmacological profile; however, the unsubstituted parent compound remains an essential reference standard and synthetic intermediate for structure-activity relationship (SAR) studies and for evaluating the intrinsic contribution of the benzylidene pharmacophore independent of N-substitution effects.

Quantitative Comparator Evidence for 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione: Head-to-Head and Cross-Study Differentiation


Multi-Target Antidiabetic Scaffold: Core Pharmacophore Retention Across Lead Optimization Campaigns

In the SAR optimization study by Shah et al. (2023), the 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidine-2,4-dione core was retained unchanged as the central pharmacophore while systematically varying East and West N-substituents. The lead compound Z-HMMTD (bearing the target core) exhibited DPP-4 IC₅₀ of 0.09 μM as reported in the prior 2022 study [1]. The optimized compound 56 (incorporating the same core) achieved DPP-4 IC₅₀ = 0.036 μM, representing a 2.5-fold improvement over the parent Z-HMMTD, alongside PTP-1B IC₅₀ = 0.042 μM, α-amylase IC₅₀ = 0.241 μM, and α-glucosidase IC₅₀ = 0.185 μM [2]. The core scaffold was never substituted throughout optimization, establishing the 4-hydroxy-3-methoxybenzylidene-TZD moiety as a privileged, non-replaceable scaffold for multi-target antidiabetic activity [2].

Multi-target antidiabetic DPP-4 inhibition Scaffold retention SAR

Tyrosinase Inhibition: Positional Isomer Comparison Defines the Impact of Hydroxy-Methoxy Arrangement

Ha et al. (2012) evaluated twelve 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives for mushroom tyrosinase inhibition. The positional isomer (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (2f) exhibited IC₅₀ = 9.87 μM, which was 2.5-fold more potent than kojic acid (IC₅₀ = 24.72 μM) [1]. The des-methoxy analog (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (2a) showed IC₅₀ = 13.36 μM. Both compounds were characterized as competitive inhibitors and reduced melanin levels in α-MSH-stimulated B16 cells [1]. The 4-hydroxy-3-methoxy isomer (the target compound) was claimed in US Patent 9,216,148 B2 (as Compound 4) alongside the 3-hydroxy-4-methoxy isomer (Compound 6), with both isomers encompassed within the patent's tyrosinase suppression, antioxidant, and PPAR activity claims [2]. This establishes a class-level expectation that the hydroxy-methoxy substitution pattern, regardless of positional orientation, confers tyrosinase inhibitory activity superior to the des-methoxy and des-hydroxy analogs.

Tyrosinase inhibition Skin whitening Melanin suppression Positional isomer SAR

PPARγ and PPARα Dual Activity: Differentiating from Classical TZD Antidiabetics via Selective Receptor Modulation

US Patent 9,216,148 B2 explicitly claims that Compound 4 (the target compound) possesses PPARα and PPARγ activities, distinguishing it from classical thiazolidinedione antidiabetics (e.g., rosiglitazone, pioglitazone) that act predominantly as full PPARγ agonists [1]. The patent's experimental data (FIGS. 7 and 8) demonstrate PPARα and PPARγ enhancement activities for compounds within the claimed series [1]. BOC Sciences' product documentation corroborates the compound's potential as a PPARγ activator relevant to glucose metabolism and insulin sensitivity regulation . This dual PPARα/γ profile is mechanistically distinct from the selective PPARγ agonists that have dominated the TZD class, offering potential advantages in lipid metabolism alongside glycemic control without the full spectrum of PPARγ-associated adverse effects.

PPARγ PPARα Metabolic disease Selective receptor modulation

Antioxidant Activity: Hydroxy-Methoxy Substitution Pattern Confers Radical Scavenging Superiority Over Des-Substituted Analogs

The 4-hydroxy-3-methoxy (vanillylidene) substitution pattern is structurally identical to the antioxidant pharmacophore of vanillin and ferulic acid, which are well-established radical scavengers. US Patent 9,216,148 B2 explicitly claims antioxidant activity for Compound 4 (the target compound) based on DPPH and other radical scavenging assays (FIGS. 1-3 of the patent) [1]. The N-substituted derivative Z-HMMTD (bearing the same 4-hydroxy-3-methoxybenzylidene core) demonstrated good antioxidant potential in the DPPH assay as reported by Huneif et al. (2022) [2]. In contrast, the des-methoxy analog (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione lacks the electron-donating methoxy group that stabilizes the phenoxyl radical, and the des-hydroxy analog (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione lacks the abstractable phenolic hydrogen essential for radical scavenging [1].

Antioxidant DPPH radical scavenging Free radical Structure-activity relationship

Recommended Procurement and Application Scenarios for 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione Based on Evidence


Multi-Target Antidiabetic Drug Discovery: Core Scaffold for N-Substituted Derivative Synthesis and SAR Studies

This compound is the essential synthetic precursor and negative control for any laboratory pursuing the Shah et al. (2023) chemotype of multi-target antidiabetic agents. The 5-(4-hydroxy-3-methoxybenzylidene)-TZD core is retained unchanged in all optimized compounds (47-49, 55-57) that demonstrated nanomolar-level DPP-4 inhibition (compound 56 IC₅₀ = 0.036 μM) and in vivo glucose uptake promotion in STZ-induced diabetic rats [1]. Procuring this unsubstituted parent enables: (a) independent synthesis of novel N-substituted analogs; (b) use as a reference standard in enzymatic assays to quantify the contribution of N-substitution to potency; and (c) validation of target engagement for the core scaffold alone. The compound's commercial availability at ≥95% purity supports reproducible SAR campaigns .

Skin-Whitening and Melanogenesis Research: Positional Isomer Reference Standard for Tyrosinase Inhibition Mechanism Studies

As Compound 4 in US Patent 9,216,148 B2, this specific isomer is claimed for tyrosinase suppression and melanin reduction [2]. Paired procurement of the 4-hydroxy-3-methoxy isomer (Compound 4) alongside the 3-hydroxy-4-methoxy isomer (Compound 6) enables direct head-to-head comparison of positional isomer effects on tyrosinase inhibition kinetics, competitive binding mode characterization, and cellular melanin suppression in B16 melanoma models. The established reference comparator kojic acid (IC₅₀ = 24.72 μM against mushroom tyrosinase) provides a standardized benchmark for inter-laboratory reproducibility [3].

PPARα/γ Dual Agonist Tool Compound for Metabolic Disease and Cosmetic Research

The claimed dual PPARα and PPARγ activity of this compound [2] positions it as a mechanistically differentiated tool for studying nuclear receptor pharmacology distinct from classical PPARγ-selective TZDs. Research applications include: (a) comparative gene expression profiling against rosiglitazone to identify PPARα-dependent transcriptional signatures; (b) evaluation in adipocyte differentiation assays to assess the impact of dual receptor activation on adipogenesis; and (c) use as a reference in cosmetic research where PPAR activity is linked to skin barrier function and anti-aging effects. The compound's stability at -20°C and commercial availability through multiple vendors (Aladdin, BOC Sciences, TargetMol, AKSci) facilitates cross-study reproducibility .

Antioxidant Mechanism Studies: Vanillylidene Pharmacophore as a Dual-Function Radical Scavenger

The 4-hydroxy-3-methoxy substitution pattern constitutes a vanillylidene pharmacophore capable of both hydrogen atom transfer (HAT) via the phenolic -OH and radical stabilization via the ortho-methoxy group [2]. This compound serves as a non-curcuminoid, heterocyclic antioxidant scaffold for studying: (a) the relative contributions of HAT vs. single electron transfer mechanisms in TZD-containing antioxidants; (b) structure-antioxidant activity relationships across different heterocyclic cores (TZD vs. rhodanine vs. imidazolidinedione, all encompassed in the patent); and (c) the interplay between antioxidant and tyrosinase-inhibitory functions in melanogenesis modulation. Procurement of the des-methoxy and des-hydroxy analogs (Compounds 1 and 7) alongside the target compound enables full deconvolution of the phenolic pharmacophore contributions [2].

Quote Request

Request a Quote for 5-(4-Hydroxy-3-methoxy-benzylidene)-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.